molecular formula C18H28N2O B5346207 [4-(1-ADAMANTYL)PIPERAZINO](CYCLOPROPYL)METHANONE

[4-(1-ADAMANTYL)PIPERAZINO](CYCLOPROPYL)METHANONE

Cat. No.: B5346207
M. Wt: 288.4 g/mol
InChI Key: OHCBZSMYXAQUPA-UHFFFAOYSA-N
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Description

4-(1-ADAMANTYL)PIPERAZINOMETHANONE is a synthetic organic compound that features a piperazine ring substituted with an adamantyl group and a cyclopropylmethanone moiety. Compounds with such structures are often studied for their potential pharmacological properties, including their interactions with various biological targets.

Properties

IUPAC Name

[4-(1-adamantyl)piperazin-1-yl]-cyclopropylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O/c21-17(16-1-2-16)19-3-5-20(6-4-19)18-10-13-7-14(11-18)9-15(8-13)12-18/h13-16H,1-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHCBZSMYXAQUPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCN(CC2)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-ADAMANTYL)PIPERAZINOMETHANONE typically involves the following steps:

    Formation of the Piperazine Ring: This can be achieved through the cyclization of appropriate diamines.

    Introduction of the Adamantyl Group: The adamantyl group can be introduced via alkylation reactions using adamantyl halides.

    Attachment of the Cyclopropylmethanone Moiety: This step may involve the reaction of the piperazine derivative with cyclopropylcarbonyl chloride under basic conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring or the adamantyl group.

    Reduction: Reduction reactions could target the carbonyl group in the cyclopropylmethanone moiety.

    Substitution: Various substitution reactions can occur, especially on the piperazine ring and the adamantyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly employed in substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 4-(1-ADAMANTYL)PIPERAZINOMETHANONE may be used as a building block for the synthesis of more complex molecules.

Biology

Biologically, the compound could be studied for its interactions with enzymes, receptors, or other biological macromolecules.

Medicine

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4-(1-ADAMANTYL)PIPERAZINOMETHANONE would depend on its specific biological targets. It may interact with receptors or enzymes, modulating their activity through binding interactions. The adamantyl group is known for its ability to enhance the lipophilicity and membrane permeability of compounds, potentially influencing their pharmacokinetics.

Comparison with Similar Compounds

Similar Compounds

    4-(1-ADAMANTYL)PIPERAZINOMETHANONE: Similar compounds might include other adamantyl-substituted piperazines or cyclopropyl-containing ketones.

    Adamantyl-Substituted Piperazines: These compounds are often studied for their potential as central nervous system agents.

    Cyclopropyl-Containing Ketones: These compounds may exhibit unique reactivity due to the strained nature of the cyclopropyl ring.

Uniqueness

The uniqueness of 4-(1-ADAMANTYL)PIPERAZINOMETHANONE lies in its combination of structural features, which may confer distinct biological and chemical properties.

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